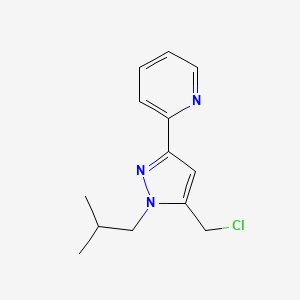
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
2-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (CMIP) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. CMIP is a heterocyclic compound with a pyrazole ring and a pyridine ring fused together. It is considered a valuable synthetic intermediate for the synthesis of other compounds with potential medicinal properties. It is also used as a starting material in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
Catalytic Applications
- Ethylene Oligomerization : Metal complexes formed with ligands similar to 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine have been investigated as catalysts for ethylene oligomerization reactions. These studies have demonstrated the influence of solvent and co-catalyst on product distribution, highlighting the role of these compounds in potentially enhancing the efficiency of ethylene oligomerization processes (Nyamato, Ojwach, & Akerman, 2014).
Structural and Computational Studies
- Crystal Structure and Computational Analysis : Research has also focused on the synthesis, crystal structure, and computational study of pyrazole derivatives. These studies have provided insights into the stability, tautomeric forms, and thermodynamic properties of compounds structurally similar to 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, aiding in the understanding of their behavior and potential applications in material science (Shen, Huang, Diao, & Lei, 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition : Investigations into the use of pyridine–pyrazole compounds as inhibitors for steel in acidic environments have shown promising results. These studies indicate that compounds within this chemical family can significantly increase the inhibition efficiency, potentially offering a valuable approach to protecting metal surfaces in industrial applications (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Photophysical Properties
- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives has explored their photophysical properties, including photoinduced tautomerization. These studies contribute to a deeper understanding of the excited-state behaviors of such compounds, which could be relevant for designing advanced photonic materials (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Biomedical Applications
- Synthesis and Applications in Biomedicine : Pyrazolo[3,4-b]pyridines, which are structurally related to the compound , have been extensively studied for their synthesis and biomedical applications. These compounds have shown a wide range of biological activities, making them of interest for drug development and other biomedical applications (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFFPLTMQXKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



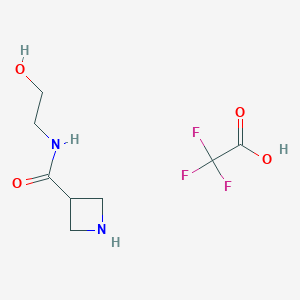
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

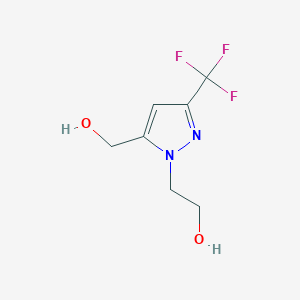

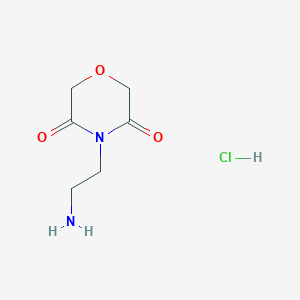

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)

![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
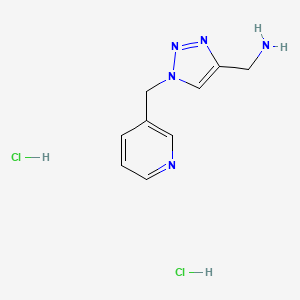

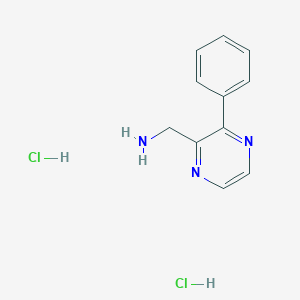
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)